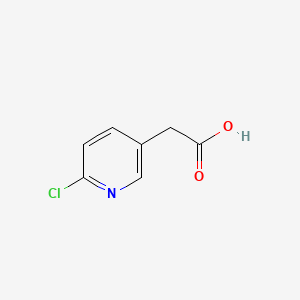

2-(6-Chloropyridin-3-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVPSJPQWOVRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555440 | |

| Record name | (6-Chloropyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-13-9 | |

| Record name | (6-Chloropyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloropyridin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(6-Chloropyridin-3-yl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-(6-Chloropyridin-3-yl)acetic acid, a key heterocyclic building block in medicinal chemistry. We will explore its chemical and physical properties, delve into robust synthetic methodologies, and discuss its strategic application in the development of pharmacologically active agents.

Core Compound Identification and Properties

This compound is a pyridylacetic acid derivative featuring a chlorine substituent at the 6-position of the pyridine ring. This structural motif is of significant interest in drug design, as the pyridine ring can engage in various biological interactions, while the chloro- and acetic acid functionalities provide versatile handles for synthetic modifications.

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Appearance | Pale-yellow to brown or gray solid | [3] |

| Melting Point | 164-169 °C | [4] |

| Boiling Point (Predicted) | 336.6 ± 27.0 °C | [4] |

| Density (Predicted) | 1.405 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.91 ± 0.10 | [4] |

| InChIKey | XWVPSJPQWOVRHJ-UHFFFAOYSA-N | [1][2] |

| SMILES | O=C(O)CC1=CN=C(Cl)C=C1 | [5] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves a two-step sequence starting from the commercially available 2-chloro-5-methylpyridine. This pathway, detailed below, proceeds through a cyanomethylation followed by hydrolysis. This approach is favored due to the relatively mild reaction conditions and the good overall yields achievable. An alternative, though less detailed in the literature, involves the direct carboxylation of a Grignard or organozinc intermediate derived from 2-chloro-5-(chloromethyl)pyridine.

Recommended Synthetic Workflow: Cyanomethylation-Hydrolysis Route

This two-stage process provides a reliable and scalable method for the preparation of the target compound. The causality behind this experimental choice lies in the well-established reactivity of benzylic halides (in this case, a pyridylic halide) for nucleophilic substitution, followed by the robust and high-yielding conversion of a nitrile to a carboxylic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-(6-Chloropyridin-3-yl)acetonitrile

This step introduces the two-carbon acetic acid precursor via a nucleophilic substitution reaction. The choice of a polar aprotic solvent like DMSO is critical as it effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic and accelerating the reaction.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, dissolve 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add sodium cyanide (1.1 equivalents) portion-wise to the stirred solution. An initial exotherm may be observed.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate as a solid. If not, extract the aqueous mixture with ethyl acetate.

-

Purification: Collect the crude product by filtration and wash with water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-(6-chloropyridin-3-yl)acetonitrile as a solid.

Stage 2: Hydrolysis to this compound

Acid-catalyzed hydrolysis is a classic and effective method for converting nitriles to carboxylic acids. The use of a strong mineral acid like hydrochloric acid ensures complete conversion under reflux conditions.

-

Reaction Setup: Suspend 2-(6-chloropyridin-3-yl)acetonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Isolation: Cool the reaction mixture to room temperature, which should result in the precipitation of the product as a solid.

-

Purification: Collect the solid by filtration, wash with cold water to remove any remaining acid, and dry under vacuum to afford this compound. The purity is often sufficient for subsequent steps, but recrystallization can be performed if necessary.

Applications in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical agents. The pyridine nitrogen can act as a hydrogen bond acceptor, while the chloro-substituent provides a handle for further diversification through cross-coupling reactions.

Role as a Key Building Block for COX-2 Inhibitors

A prominent example of the utility of a structurally related compound is in the synthesis of Etoricoxib , a selective COX-2 inhibitor used for the treatment of arthritis and pain.[6][7] While Etoricoxib itself is not directly synthesized from this compound, a key intermediate in its synthesis is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[7] The synthesis of this intermediate often involves the coupling of a pyridine derivative with a phenylacetic acid or its equivalent. This highlights the importance of the pyridylacetic acid scaffold in constructing the core of such pharmacologically active molecules. The synthetic strategies for these types of molecules underscore the value of this compound as a starting material for analogous structures.

Caption: General synthetic utility in drug development.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the generation of diverse chemical libraries and the targeted synthesis of high-value compounds such as COX-2 inhibitors. A thorough understanding of its properties, synthetic routes, and reactivity is essential for its effective utilization in drug discovery and development programs.

References

- 1. EP2802564B1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 2. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. patents.justia.com [patents.justia.com]

2-(6-Chloropyridin-3-yl)acetic acid molecular structure and weight

An In-depth Technical Guide to 2-(6-Chloropyridin-3-yl)acetic acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block in contemporary medicinal chemistry. The chloropyridine motif is a privileged scaffold in numerous pharmacologically active agents, and this particular derivative offers a versatile handle for constructing complex molecular architectures. This document details the molecule's fundamental physicochemical properties, presents a robust and validated synthetic pathway with detailed experimental protocols, outlines methods for analytical characterization, and explores its application in the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the field of drug discovery and development.

Introduction: The Strategic Importance of the Chloropyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of approved therapeutics. Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle for modulating the physicochemical properties (e.g., solubility, basicity) of a molecule. The introduction of a chlorine atom, as seen in this compound, serves two strategic purposes. Firstly, it alters the electronic nature of the pyridine ring, influencing its reactivity and interaction with biological targets. Secondly, the chlorine atom can serve as a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile introduction of molecular diversity.

The acetic acid side chain at the 3-position provides a crucial carboxylic acid functional group, which is a versatile precursor for forming amides, esters, and other functionalities essential for probing structure-activity relationships (SAR) during lead optimization. Consequently, this compound is not merely a chemical reagent but a strategically designed building block for accessing novel chemical space in the pursuit of innovative medicines targeting a range of diseases.[1][2]

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis and drug design. The key properties of this compound are summarized below.

Data Summary Table

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | [3][4] |

| Molecular Weight | 171.58 g/mol | [3][4] |

| IUPAC Name | 2-(6-chloro-3-pyridinyl)acetic acid | [4] |

| CAS Number | 39891-13-9 | [4] |

| Appearance | Off-white to pale-yellow or brown solid/powder | |

| Melting Point | 164-169 °C | |

| Boiling Point | 336.6 ± 27.0 °C (Predicted) | |

| Density | 1.405 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.91 ± 0.10 (Predicted) | |

| SMILES | C1=C(C=NC=C1Cl)CC(=O)O | [3] |

| InChIKey | XWVPSJPQWOVRHJ-UHFFFAOYSA-N | [3] |

Molecular Structure

Figure 1: 2D Molecular Structure of this compound.

Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a robust and highly plausible pathway involves a two-step sequence starting from a suitable chloropyridine precursor. This approach is centered on the formation of a key nitrile intermediate, 2-(6-Chloropyridin-3-yl)acetonitrile, followed by its hydrolysis to the desired carboxylic acid. This strategy is widely employed for the synthesis of aryl and heteroaryl acetic acids due to the reliability of the nitrile hydrolysis step.[5]

Synthetic Workflow Diagram

Caption: Synthetic pathway from 5-(chloromethyl)-2-chloropyridine.

Detailed Experimental Protocol

This protocol is a self-validating system. The success of each step is confirmed by analytical characterization before proceeding to the next, ensuring the integrity of the final product.

Step 1: Synthesis of 2-(6-Chloropyridin-3-yl)acetonitrile (Intermediate)

-

Causality: This step introduces the two-carbon acetic acid precursor via a standard nucleophilic substitution reaction. 5-(Chloromethyl)-2-chloropyridine is an excellent electrophile, and sodium cyanide is a potent, carbon-based nucleophile. Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation while leaving the cyanide anion highly reactive, thus accelerating the Sₙ2 reaction.

-

Procedure:

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium cyanide (1.2 equivalents) to anhydrous DMSO.

-

Reaction: Stir the suspension under a nitrogen atmosphere. Slowly add a solution of 5-(chloromethyl)-2-chloropyridine (1.0 equivalent) in anhydrous DMSO dropwise via an addition funnel, maintaining the internal temperature below 30 °C.

-

Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture into ice-water. A precipitate of the crude product should form. Filter the solid, wash thoroughly with water to remove residual DMSO and inorganic salts, and dry under vacuum.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-(6-Chloropyridin-3-yl)acetonitrile.[6]

-

Step 2: Hydrolysis to this compound (Final Product)

-

Causality: This step converts the nitrile functional group into a carboxylic acid. Acid-catalyzed hydrolysis is chosen for its efficiency. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid and ammonium salt. Refluxing provides the necessary activation energy for both stages of the hydrolysis.

-

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-(6-Chloropyridin-3-yl)acetonitrile (1.0 equivalent) from Step 1.

-

Reaction: Add a 6 M aqueous solution of hydrochloric acid (HCl) (approx. 5-10 volumes). Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the nitrile intermediate.

-

Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product may begin to precipitate. Adjust the pH of the solution to approximately 3-4 with a base (e.g., 5 M sodium hydroxide). This brings the carboxylic acid to its isoelectric point, minimizing its solubility and maximizing precipitation.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the filter cake with cold water to remove inorganic salts. Dry the solid in a vacuum oven at 50-60 °C to yield the final product, this compound, as a solid.[5]

-

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is critical. A standard analytical workflow involves spectroscopic and chromatographic techniques.

Characterization Workflow Diagram

Caption: Standard analytical workflow for product validation.

Expected Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the structure.[7][8] The expected signals for this compound in a solvent like DMSO-d₆ would be:

-

A broad singlet at >12 ppm corresponding to the carboxylic acid proton (-COOH).

-

A singlet around 3.7 ppm integrating to 2 protons, representing the methylene group (-CH₂-).

-

Three distinct signals in the aromatic region (7.4-8.5 ppm) corresponding to the three protons on the pyridine ring. These will exhibit characteristic doublet and doublet-of-doublets splitting patterns based on their coupling constants.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight. In positive ion mode, the molecular ion peak [M+H]⁺ should be observed at m/z 172.0. In negative ion mode, the [M-H]⁻ peak should be observed at m/z 170.0. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) will be a definitive confirmation of the structure.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A standard method would use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid. The purity is determined by the area percentage of the main product peak detected by a UV detector (typically at 254 nm).

Applications in Drug Discovery

This compound is a valuable intermediate for creating more complex molecules, primarily through the derivatization of its carboxylic acid group into amides.

Example Application: Synthesis of a Kinase Inhibitor Scaffold

The aminopyridine core is a known "hinge-binding" motif in many kinase inhibitors.[1] The acetic acid can be coupled with various amines to explore the SAR of the solvent-exposed region of an ATP-binding site.

Caption: Use in parallel synthesis for lead discovery.

This building block and its derivatives are key components in the synthesis of compounds targeting a range of biological targets. For instance, derivatives like 2-(((6-Chloropyridin-3-yl)methyl)(isopropyl)amino)acetic acid are cited in the patent literature as intermediates for novel therapeutics, highlighting the scaffold's relevance in ongoing research and development programs.[9][10]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is known to cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Conclusion

This compound is a high-value chemical intermediate whose strategic design combines the privileged chloropyridine scaffold with a versatile carboxylic acid handle. This guide has provided a detailed framework for its synthesis, characterization, and application, grounded in established chemical principles. By leveraging the protocols and insights herein, researchers in medicinal and process chemistry can confidently utilize this building block to accelerate the discovery and development of the next generation of innovative therapeutics.

References

- Benchmarking the Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid: A Guide to a Promising Synthetic Pathway. (n.d.). BenchChem.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- This compound. (n.d.). Global Substance Registration System (GSRS).

- This compound | C7H6ClNO2 | CID 14071571. (n.d.). PubChem.

- 1353982-85-0 | 2-(((6-Chloropyridin-3-yl)methyl)(isopropyl)amino)acetic acid. (n.d.). BLDpharm.

- Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols. (n.d.). BenchChem.

- 2-(6-Chloropyridin-3-Yl)Acetonitrile. (n.d.). Methylamine Supplier.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database.

- Patent EP 2 368 550 B1. (n.d.). Google Patents.

- Patent US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives. (n.d.). Google Patents.

- Patent Application Publication US 2013/0012511 A1. (2013). Google APIs.

- This compound HYDROCHLORIDE. (n.d.). Global Substance Registration System (GSRS).

- This compound HYDROCHLORIDE. (n.d.). precisionFDA.

- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (n.d.). National Institutes of Health (NIH).

- 2-(2-Chloropyridin-3-yl)acetonitrile | C7H5ClN2 | CID 14739543. (n.d.). PubChem.

- 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (n.d.). MDPI.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(6-Chloropyridin-3-yl)acetonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data, Price [nj-finechem.com]

- 7. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1353982-85-0|2-(((6-Chloropyridin-3-yl)methyl)(isopropyl)amino)acetic acid|BLD Pharm [bldpharm.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Strategic Intermediate: A Comprehensive Technical Guide to 2-(6-Chloropyridin-3-yl)acetic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar in Modern Medicinal Chemistry

In the intricate landscape of pharmaceutical research and development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical, yet often unheralded, chemical intermediates. Among these, 2-(6-Chloropyridin-3-yl)acetic acid stands out as a pivotal building block, instrumental in the synthesis of a new generation of targeted therapies. Its unique structural features—a chlorinated pyridine ring coupled with an acetic acid moiety—offer medicinal chemists a versatile scaffold for constructing complex molecules with high biological potency. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity and synthesis to its critical applications in drug discovery, equipping researchers and developers with the technical knowledge to leverage its full potential.

Part 1: Chemical Identity and Nomenclature

A clear and unambiguous understanding of a chemical entity is paramount for reproducible scientific research. This compound is known by a variety of synonyms, which can often be a source of confusion. This section aims to provide a comprehensive list of its identifiers to ensure clarity in communication and procurement.

Table 1: Synonyms and Chemical Identifiers for this compound [1][2]

| Identifier Type | Value |

| IUPAC Name | 2-(6-chloro-3-pyridinyl)acetic acid[2] |

| CAS Number | 39891-13-9[2] |

| Molecular Formula | C7H6ClNO2[1][2] |

| Molecular Weight | 171.58 g/mol [1][2] |

| Common Synonyms | 6-Chloro-3-pyridineacetic acid, (6-Chloropyridin-3-yl)acetic acid, 2-Chloropyridine-5-acetic acid |

| InChI Key | XWVPSJPQWOVRHJ-UHFFFAOYSA-N[1] |

| SMILES | c1cc(Cl)ncc1CC(=O)O[1] |

Part 2: Synthesis and Manufacturing: A Deliberate Path to a Key Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common and industrially viable route begins with the oxidation of 6-chloro-3-methylpyridine.

Step 1: Oxidation of 6-Chloro-3-methylpyridine to 6-Chloronicotinic Acid

The initial and critical step in the synthesis is the selective oxidation of the methyl group on the pyridine ring to a carboxylic acid. This transformation is typically achieved using a strong oxidizing agent in a suitable solvent.

Protocol 1: Oxidation of 6-Chloro-3-methylpyridine

-

Reaction Setup: In a suitable reaction vessel, 6-chloro-3-methylpyridine is dissolved in a solvent such as chlorobenzene.

-

Catalyst Addition: A catalyst, for example, cobalt acetate, is added to the mixture.

-

Oxidation: The reaction mixture is heated (e.g., to 80°C), and oxygen is bubbled through the solution. The reaction is monitored for completion, typically over several hours.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration. The crude 6-chloronicotinic acid is then purified, often by recrystallization from a solvent like methanol, to yield a high-purity product.[3]

Causality Behind Experimental Choices: The choice of a cobalt catalyst is strategic; it facilitates the oxidation of the methyl group while preserving the chloro- and pyridine functionalities, which are susceptible to degradation under harsher conditions. The use of oxygen as the oxidant is both cost-effective and environmentally conscious compared to stoichiometric heavy metal oxidants.

Step 2: Conversion of 6-Chloronicotinic Acid to this compound

Workflow for the Synthesis of this compound from 6-Chloronicotinic Acid

Caption: A plausible synthetic pathway from 6-chloronicotinic acid.

Part 3: Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its successful application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis.

Table 2: Representative HPLC Method Parameters

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 x 4.6mm, 5µm)[4] |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[4][5] |

| Flow Rate | Typically 1.0 mL/min[4] |

| Detection | UV at 210 nm[4][5] |

| Injection Volume | 10 µL[6] |

Rationale for Method Design: The use of a C18 column provides excellent separation for moderately polar compounds like the target molecule. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to sharper peaks and better retention. UV detection at a low wavelength like 210 nm is chosen to ensure sensitivity, as the pyridine ring absorbs strongly in this region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of this compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | Aromatic protons: ~7.3-8.5 ppm; Methylene protons (-CH₂-): ~3.6 ppm; Carboxylic acid proton (-COOH): ~12-13 ppm |

| ¹³C NMR | Carbonyl carbon: ~170-175 ppm; Aromatic carbons: ~120-150 ppm; Methylene carbon: ~35-40 ppm |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Part 4: Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of several classes of therapeutic agents, most notably kinase inhibitors. Its structure provides a key fragment that can be elaborated to interact with the ATP-binding site of various kinases.

Role in the Synthesis of PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8][9][10] Consequently, inhibitors of this pathway are a major focus of cancer drug discovery. Derivatives of this compound have been investigated as scaffolds for the development of potent and selective PI3K inhibitors.[11]

Signaling Pathway and Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Case Study: Intermediate in the Synthesis of Venetoclax (ABT-199)

Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and is approved for the treatment of certain types of leukemia.[12][13] The synthesis of Venetoclax involves the coupling of several complex fragments, and derivatives of this compound can serve as key precursors for one of these fragments.

Experimental Workflow: Synthesis and Evaluation of a Kinase Inhibitor

Caption: A generalized workflow for the synthesis and evaluation of a kinase inhibitor.

Conclusion

This compound, though not a household name, is a testament to the critical role of well-designed intermediates in the pharmaceutical industry. Its robust synthesis, versatile reactivity, and integral role in the creation of targeted therapies underscore its importance. For researchers and drug development professionals, a thorough understanding of this molecule's properties and potential is not merely academic—it is a gateway to innovation and the development of next-generation medicines.

References

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

This compound. Global Substance Registration System. Available at: [Link]

-

Synthesis of 6-chloronicotinic acid. PrepChem.com. Available at: [Link]

-

Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib. Available at: [Link]

- Process for the preparation of venetoclax. Google Patents.

-

This compound. PubChem. Available at: [Link]

-

Environmental Chemistry Methods: Imidacloprid; 431432-02. United States Environmental Protection Agency. Available at: [Link]

-

some previous examples (13c-nmr). unige.it. Available at: [Link]

-

Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. ResearchGate. Available at: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. Available at: [Link]

-

This compound. precisionFDA. Available at: [Link]

-

This compound HYDROCHLORIDE. precisionFDA. Available at: [Link]

-

Potential Therapeutic Roles for Inhibition of the PI3K/Akt/mTOR Pathway in the Pathophysiology of Diabetic Retinopathy. PubMed. Available at: [Link]

-

Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo. PubMed. Available at: [Link]

-

PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. MDPI. Available at: [Link]

-

ABT-199 (Venetoclax), a BH3-mimetic Bcl-2 inhibitor, does not cause Ca2+ -signalling dysregulation or toxicity in pancreatic acinar cells. PubMed. Available at: [Link]

- A process for the preparation of venetoclax and its polymorphs thereof. Google Patents.

-

Taselisib. PubChem. Available at: [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]

- Preparation of 2-chloropyridine 3-carboxylic acid esters. Google Patents.

-

The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. PubMed. Available at: [Link]

-

The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism. MDPI. Available at: [Link]

- The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones. Google Patents.

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. Available at: [Link]

-

A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Chemical Health Risks. Available at: [Link]

-

hplc based procedure development for monitoring acetic acid in daclatasvir drug. ResearchGate. Available at: [Link]

-

Supercritical water oxidation of 3-methylpyridine with propylene glycol. Pure. Available at: [Link]

-

Acetic Acid for HPLC Analysis. Biocompare.com. Available at: [Link]

-

Monitoring of 6-chloronicotinic acid in human urine by gas chromatography-tandem mass spectrometry as indicator of exposure to the pesticide imidacloprid. ResearchGate. Available at: [Link]

-

Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by high-performance liquid chromatography with diode-array detection. PubMed. Available at: [Link]

-

Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. jchr.org [jchr.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential Therapeutic Roles for Inhibition of the PI3K/Akt/mTOR Pathway in the Pathophysiology of Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. ABT-199 (Venetoclax), a BH3-mimetic Bcl-2 inhibitor, does not cause Ca2+ -signalling dysregulation or toxicity in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(6-Chloropyridin-3-yl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing critical insights into molecular structure and purity. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 2-(6-chloropyridin-3-yl)acetic acid, a key building block in medicinal chemistry. By integrating foundational NMR principles with advanced predictive methodologies, we will deconstruct the anticipated spectral features of this molecule. This document provides a detailed rationale for the predicted chemical shifts (δ), coupling constants (J), and signal multiplicities, grounded in the electronic effects of the chloro- and carboxymethyl- substituents on the pyridine ring. The content herein is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and quality control of related compounds.

Introduction: The Role of NMR in Structural Elucidation

This compound (C₇H₆ClNO₂) is a bifunctional molecule incorporating a substituted pyridine heterocycle and a carboxylic acid moiety.[1][2] Its structural confirmation is a prerequisite for its use in synthetic chemistry and drug development pipelines. High-resolution NMR spectroscopy stands as the definitive method for this purpose, offering an unambiguous map of the proton and carbon framework of the molecule.

Predictive NMR spectroscopy, leveraging computational algorithms such as Density Functional Theory (DFT) and machine learning, has become a powerful tool.[3][4][5] These methods allow chemists to anticipate the spectral outcome of a synthesis, aiding in the confirmation of a target structure and the identification of impurities. An accurate prediction of ¹H and ¹³C NMR chemical shifts can significantly accelerate research by providing a theoretical benchmark against which experimental data can be compared.[4] This guide will explore these predictions in detail, explaining the underlying chemical principles that govern the spectral appearance of this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, a standardized atom numbering system is essential. The structure and numbering for this compound are presented below. This convention will be used throughout the guide.

Diagram 1: Molecular Structure and Atom Numbering

Caption: IUPAC numbering for this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is derived from analyzing the electronic environment of each proton. The chemical shift of a proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups. For substituted pyridines, the positions of protons relative to the nitrogen atom and other substituents are the primary determinants of their chemical shifts.[6][7]

Predicted ¹H NMR Data Summary

The following table summarizes the predicted chemical shifts, multiplicities, coupling constants, and integrations for the protons of this compound, assuming a standard deuterated solvent like DMSO-d₆, which is capable of hydrogen bonding with the carboxylic acid proton.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H10 (COOH) | ~12.5 | Broad Singlet | - | 1H |

| H2 | ~8.45 | Doublet (d) | JH2-H4 ≈ 2.5 Hz | 1H |

| H4 | ~7.80 | Doublet of Doublets (dd) | JH4-H5 ≈ 8.2 Hz, JH4-H2 ≈ 2.5 Hz | 1H |

| H5 | ~7.45 | Doublet (d) | JH5-H4 ≈ 8.2 Hz | 1H |

| H7 (CH₂) | ~3.70 | Singlet | - | 2H |

Rationale and In-Depth Analysis

-

Carboxylic Acid Proton (H10): The proton of the carboxylic acid group is expected to be the most deshielded, appearing far downfield (~12.5 ppm). Its chemical shift is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding.[8] In a hydrogen-bond accepting solvent like DMSO-d₆, it typically appears as a broad singlet.

-

Pyridine Ring Protons (H2, H4, H5):

-

H2: This proton is ortho to the electronegative nitrogen atom, placing it in a significantly deshielded environment. It is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H4 (meta-coupling, ⁴J), with a small coupling constant of approximately 2.5 Hz.

-

H4: This proton is coupled to both H2 (meta-coupling, ⁴J) and H5 (ortho-coupling, ³J). Therefore, it is predicted to appear as a doublet of doublets. The ortho coupling to H5 will be significantly larger (≈ 8.2 Hz) than the meta coupling to H2 (≈ 2.5 Hz). Its chemical shift is influenced by its position relative to the nitrogen and both substituents.

-

H5: This proton is ortho to the carbon bearing the acetic acid group and meta to the chloro-substituent. It will appear as a doublet due to the strong ortho-coupling with H4 (≈ 8.2 Hz). The chlorine at C6 exerts an electron-withdrawing inductive effect, which will deshield H5, but less so than the effect of the nitrogen on H2.

-

-

Methylene Protons (H7): The two protons on the CH₂ group are chemically equivalent and are adjacent to the aromatic ring and the carbonyl group. They are not coupled to any other protons and will therefore appear as a sharp singlet at approximately 3.70 ppm. The electron-withdrawing nature of both the pyridine ring and the carboxylic acid group deshields these protons from the typical aliphatic range.

Diagram 2: ¹H NMR Prediction Workflow

Caption: Logical workflow for predicting the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. Chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.

Predicted ¹³C NMR Data Summary

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C8 (C=O) | ~171.5 | Carbonyl carbon, highly deshielded. |

| C6 | ~151.0 | Attached to electronegative Cl and N. |

| C2 | ~150.0 | Adjacent to electronegative N. |

| C4 | ~139.5 | Aromatic carbon adjacent to substituted carbon. |

| C5 | ~124.0 | Aromatic carbon influenced by Cl and N. |

| C3 | ~133.0 | Aromatic carbon attached to the CH₂COOH group. |

| C7 (CH₂) | ~38.0 | Aliphatic carbon adjacent to aromatic ring and carbonyl. |

Rationale and In-Depth Analysis

The prediction of ¹³C chemical shifts relies on established principles regarding substituent effects on aromatic and aliphatic systems.[9]

-

Carbonyl Carbon (C8): The C=O carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing around 171.5 ppm, which is characteristic for this functional group.

-

Pyridine Ring Carbons:

-

C6 and C2: These carbons are directly attached to or adjacent to the highly electronegative nitrogen atom, causing them to be significantly deshielded and appear furthest downfield among the ring carbons. C6 is further deshielded by the attached chlorine atom, likely making it the most downfield of the ring carbons.

-

C4: This carbon's chemical shift is influenced by its position relative to the nitrogen and the two substituents, leading to a downfield shift.

-

C3: As the point of attachment for the acetic acid side chain, its chemical environment is distinct. The substituent effect will place it in the aromatic region.

-

C5: This carbon is positioned between two CH groups in the ring and is the least deshielded of the pyridine carbons, thus appearing most upfield in the aromatic region of the spectrum.

-

-

Methylene Carbon (C7): This sp³-hybridized carbon is in the aliphatic region. However, its attachment to both the electron-withdrawing pyridine ring and the carbonyl group deshields it significantly compared to a simple alkane, placing its predicted shift around 38.0 ppm.

Experimental Protocol for NMR Acquisition

To validate the predicted spectra, a standardized experimental protocol is required. The following outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a sample of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound (5-10 mg)

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

-

5 mm NMR tubes

-

Tetramethylsilane (TMS) or reference to residual solvent peak

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial. b. Add approximately 0.6 mL of DMSO-d₆ to the vial. c. Agitate the vial gently until the sample is fully dissolved. d. Transfer the solution into a 5 mm NMR tube.

-

Spectrometer Setup and Shimming: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition: a. Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30'). b. Spectral Width: ~16 ppm (from -2 to 14 ppm). c. Acquisition Time: ~3 seconds. d. Relaxation Delay (d1): 2 seconds. e. Number of Scans: 16-32 scans for good signal-to-noise ratio. f. Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift scale to the residual DMSO peak at 2.50 ppm.

-

¹³C NMR Acquisition: a. Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30'). b. Spectral Width: ~240 ppm (from -10 to 230 ppm). c. Acquisition Time: ~1.2 seconds. d. Relaxation Delay (d1): 2 seconds. e. Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance. f. Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct. Calibrate the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Rationale for Choices:

-

Solvent: DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and for its non-exchangeable proton signal (unlike D₂O which would cause the COOH proton to disappear).

-

Spectrometer Frequency: A 400 MHz or higher field instrument provides better signal dispersion and resolution, which is crucial for resolving the coupling patterns in the aromatic region.

-

Relaxation Delay: A delay of 2 seconds is generally sufficient for both ¹H and ¹³C nuclei in small molecules to relax, allowing for quantitative integration in the ¹H spectrum.

Conclusion

This guide has provided a detailed theoretical framework for the ¹H and ¹³C NMR spectra of this compound. By dissecting the influence of the molecule's electronic structure on nuclear shielding, we have established a robust set of predicted spectral parameters. These predictions, summarized in clear tabular format and supported by mechanistic rationale, serve as a valuable tool for any scientist working with this compound. The provided experimental protocol offers a validated starting point for acquiring high-quality empirical data, enabling a confident and efficient structural verification process that is fundamental to progress in chemical and pharmaceutical research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System (GSRS). This compound. U.S. Food and Drug Administration. [Link]

-

Sayeeda, Z. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

-

Proprep. Analyze the NMR spectrum of acetic acid, focusing on characteristic shifts that indicate its functional groups. [Link]

-

Cho, K. et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]

- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.

-

Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics. [Link]

-

Castellano, S., & Kostelnik, R. (1967). Proton chemical shifts of the symmetrically disubstituted pyridines. The Journal of Physical Chemistry. [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

- 1. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. proprep.com [proprep.com]

- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(6-Chloropyridin-3-yl)acetic acid

Introduction

2-(6-Chloropyridin-3-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs being present in various biologically active molecules. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This guide provides a detailed exploration of the fragmentation pattern of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights for researchers, scientists, and professionals in drug development. The structural formula of the compound is C₇H₆ClNO₂, with a monoisotopic mass of approximately 171.01 Da.[1][2]

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This provides a detailed "fingerprint" of the molecule's structure. The molecular ion (M⁺˙) is expected at an m/z of 171.

Primary Fragmentation: The α-Cleavage

The most prominent initial fragmentation event for this compound under EI conditions is the cleavage of the bond between the methylene group and the carboxylic acid group (α-cleavage). This is a characteristic fragmentation for carboxylic acids.[3][4][5] This cleavage results in the loss of the carboxyl radical (•COOH), which has a mass of 45 Da. This leads to the formation of a highly stable benzylic-type carbocation at m/z 126 . The high relative abundance of this ion is anticipated, and it is a key diagnostic peak in the EI spectrum of this compound. The presence of a significant peak at m/z 126 in the GC-MS data for this compound in the PubChem database corroborates this proposed fragmentation.[1]

Secondary Fragmentation of the m/z 126 Ion

The ion at m/z 126, the 6-chloro-3-methylpyridine cation, undergoes further fragmentation characteristic of chloro-aromatic and pyridine compounds.

-

Loss of a Chlorine Radical: The C-Cl bond can cleave, leading to the expulsion of a chlorine radical (•Cl), resulting in an ion at m/z 91 . The isotopic pattern of the m/z 126 peak (due to the presence of ³⁵Cl and ³⁷Cl) would further confirm the presence of a chlorine atom in this fragment.

-

Loss of Hydrogen Cyanide (HCN): Pyridine rings are known to fragment via the loss of HCN (27 Da). The ion at m/z 126 can undergo ring cleavage to produce a fragment at m/z 99 .

Visualizing the EI Fragmentation Pathway

Caption: Proposed EI fragmentation pathway of this compound.

Electrospray Ionization (ESI) Fragmentation Pathway

ESI is a "soft" ionization technique that typically results in the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions.

Positive Ion Mode ESI-MS/MS ([M+H]⁺)

In positive ion mode, the molecule will readily protonate on the pyridine nitrogen, forming a precursor ion at m/z 172 . Collision-induced dissociation (CID) of this ion is expected to yield the following fragments:

-

Loss of Water: The protonated carboxylic acid can easily lose a molecule of water (H₂O, 18 Da), leading to the formation of an acylium ion at m/z 154 .

-

Loss of Carbon Monoxide: Following the loss of water, the resulting acylium ion can further lose carbon monoxide (CO, 28 Da) to produce an ion at m/z 126 .

-

Direct Loss of Formic Acid: A concerted loss of formic acid (HCOOH, 46 Da) from the protonated molecule can also lead to the fragment at m/z 126 .

Negative Ion Mode ESI-MS/MS ([M-H]⁻)

In negative ion mode, the carboxylic acid will deprotonate to form the precursor ion at m/z 170 . The fragmentation of this carboxylate anion is primarily driven by decarboxylation:

-

Loss of Carbon Dioxide: The most facile fragmentation is the loss of carbon dioxide (CO₂, 44 Da), resulting in a prominent fragment ion at m/z 126 .

Visualizing the ESI-MS/MS Fragmentation Pathways

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Summary of Key Fragments

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss |

| EI | 171 (M⁺˙) | 126 | •COOH |

| 91 | •COOH, •Cl | ||

| 99 | •COOH, HCN | ||

| ESI (+) | 172 ([M+H]⁺) | 154 | H₂O |

| 126 | H₂O, CO or HCOOH | ||

| ESI (-) | 170 ([M-H]⁻) | 126 | CO₂ |

Experimental Protocol: Acquiring the Mass Spectrum

The following provides a general workflow for the analysis of this compound by LC-MS/MS.

Workflow Diagram

Caption: A typical LC-MS/MS workflow for the analysis of the target compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Prepare a working solution by diluting the stock solution to 1 µg/mL in the initial mobile phase composition.

-

-

Liquid Chromatography (LC):

-

Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Acquire data in both positive and negative ion modes in separate runs.

-

MS1 (Full Scan): Scan a mass range of m/z 100-250 to detect the precursor ions ([M+H]⁺ at m/z 172 and [M-H]⁻ at m/z 170).

-

MS2 (Tandem MS):

-

Select m/z 172 as the precursor ion in positive mode and fragment using a collision energy of 10-30 eV.

-

Select m/z 170 as the precursor ion in negative mode and fragment using a collision energy of 10-25 eV.

-

-

Conclusion

The mass spectrometric fragmentation of this compound is predictable and yields diagnostic ions that can be used for its confident identification. Under EI, the primary fragmentation is the loss of the carboxylic acid group to form a stable cation at m/z 126. In ESI-MS/MS, the fragmentation pathways are dependent on the polarity, with characteristic losses of water and carbon monoxide in positive mode and a clean loss of carbon dioxide in negative mode. This guide provides a foundational understanding for developing robust analytical methods for this compound.

References

-

Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Retrieved from [Link].

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link].

-

Glenn, T. C. (2011). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link].

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link].

- Duff, D. G., & Scott, F. (1994). Electrospray and Tandem Mass Spectrometric Characterization. Journal of the American Oil Chemists' Society, 71(12), 1339-1344.

- Saad, E. F., & El-Fass, M. M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(12), 833-836.

- Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.

-

Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0000042). Retrieved from [Link].

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link].

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

ChemRxiv. (2025). Interesting signals from (electro)chemical mass spectrometry: are they real? Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. Retrieved from [Link].

- Siuzdak, G., Hollenbeck, T., & Bothner, B. (1999). Preparative Mass Spectrometry with Electrospray Ionization. Journal of Mass Spectrometry, 34(7), 818-821.

- Chen, X.-L., He, J., & Zhao, Y.-F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link].

- Lee, S. (2005). Modern Mass Spectrometry. MacMillan Group Meeting.

-

BP4NTA. (n.d.). Online Databases & Libraries. Retrieved from [Link].

-

NIST. (n.d.). Pyridine, 2-chloro-. NIST WebBook. Retrieved from [Link].

-

Amanote Research. (n.d.). Electrospray Ionization Tandem Mass Spectrometry of. Retrieved from [Link].

-

NIST. (n.d.). Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-. NIST WebBook. Retrieved from [Link].

-

NIST. (n.d.). Acetic acid. NIST WebBook. Retrieved from [Link].

- Raith, K., Neubert, R., Poeaknapo, C., Boettcher, C., Zenk, M. H., & Schmidt, J. (2003). Electrospray Tandem Mass Spectrometric Investigations of Morphinans. Journal of the American Society for Mass Spectrometry, 14(11), 1262-1269.

-

NIST. (n.d.). Acetic acid. NIST WebBook. Retrieved from [Link].

-

NIST. (n.d.). Acetic acid, hydroxy-. NIST WebBook. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Solubility Profile of 2-(6-Chloropyridin-3-yl)acetic acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(6-Chloropyridin-3-yl)acetic acid, a key intermediate in pharmaceutical and agrochemical research. Recognizing the limited availability of exhaustive quantitative solubility data in public literature, this document delivers a foundational understanding based on physicochemical principles, outlines a robust experimental protocol for solubility determination, and presents an illustrative solubility profile to guide researchers in solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility in a Molecule's Journey

This compound is a heterocyclic carboxylic acid of significant interest in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals. Its journey from a laboratory curiosity to a viable product is critically dependent on a thorough understanding of its physical and chemical properties, paramount among which is its solubility. Solubility dictates the efficiency of reaction kinetics, the feasibility of crystallization and purification methods, and ultimately, the bioavailability of a formulated product. A well-defined solubility profile in a range of organic solvents is, therefore, not merely academic but a cornerstone of process development and formulation science.

This guide is structured to provide not just data, but a framework for understanding and determining the solubility of this and similar molecules. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-tested experimental protocol, and discuss the interpretation of solubility data in the context of solvent properties.

Physicochemical Properties of this compound

A molecule's inherent properties are the primary determinants of its solubility behavior. For this compound, the key characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Melting Point | 164-169 °C | [2] |

| pKa (Predicted) | 3.91 ± 0.10 | [2] |

| Appearance | Off-white to pale-yellow solid | |

| Hydrogen Bond Donors | 1 (from the carboxylic acid group) | [1] |

| Hydrogen Bond Acceptors | 3 (two on the carboxylic acid and one on the pyridine nitrogen) | [1] |

The presence of a carboxylic acid group confers the ability to donate a hydrogen bond and also provides a site for deprotonation, making the solubility pH-dependent in aqueous and protic solvents. The pyridine ring, with its nitrogen atom and the chloro-substituent, introduces polarity and potential for dipole-dipole interactions.

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" serves as a useful starting point in predicting solubility.[3][4][5] This principle is grounded in the thermodynamics of the dissolution process, which involves the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6][7] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing Solubility:

-

Polarity: The polarity of both the solute and the solvent is a primary driver of solubility. Polar solvents, such as alcohols and ketones, are more likely to dissolve polar solutes like this compound than are nonpolar solvents like hexane.[3]

-

Hydrogen Bonding: The carboxylic acid group of the solute can form strong hydrogen bonds with protic solvents (e.g., methanol, ethanol) and with aprotic solvents that are good hydrogen bond acceptors (e.g., acetone, ethyl acetate).[8]

-

Hansen Solubility Parameters (HSP): HSP theory provides a more quantitative approach by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9][10] Solvents with HSP values similar to those of the solute are more likely to be good solvents.

Illustrative Solubility Profile of this compound

While extensive, publicly available quantitative solubility data for this compound is limited, the following table presents an illustrative solubility profile based on the physicochemical properties of the solute and established solubility principles. This data should be considered a guide for solvent screening and not a substitute for experimental determination.

| Solvent | Solvent Type | Predicted Solubility (g/L) at 25°C | Rationale for Predicted Solubility |

| Methanol | Polar Protic | High | Forms strong hydrogen bonds with the carboxylic acid group and has favorable polar interactions. |

| Ethanol | Polar Protic | Moderately High | Similar to methanol, but the slightly larger nonpolar ethyl group may slightly reduce solubility compared to methanol. |

| Acetone | Polar Aprotic | Moderate | A good hydrogen bond acceptor and has a significant dipole moment, allowing for favorable interactions. |

| Ethyl Acetate | Polar Aprotic | Moderate | Can act as a hydrogen bond acceptor; its polarity is suitable for dissolving the solute. |

| Acetonitrile | Polar Aprotic | Low to Moderate | While polar, it is a weaker hydrogen bond acceptor than acetone or ethyl acetate. |

| Dichloromethane | Moderately Polar Aprotic | Low | Can engage in dipole-dipole interactions, but lacks strong hydrogen bonding capabilities. |

| Toluene | Nonpolar Aromatic | Very Low | The nonpolar nature of toluene is a poor match for the polar solute. |

| Hexane | Nonpolar Aliphatic | Very Low | Lacks the necessary polarity and hydrogen bonding capabilities to overcome the solute's crystal lattice energy. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[11][12] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The following is a detailed protocol for its implementation.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled orbital shaker

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Key Molecular Interactions Influencing Solubility.

As depicted, polar protic solvents offer the most favorable interactions through extensive hydrogen bonding with both the carboxylic acid and the pyridine nitrogen. Polar aprotic solvents can also effectively solvate the molecule through a combination of hydrogen bonding (as acceptors) and dipole-dipole interactions. Nonpolar solvents, however, can only offer weak van der Waals forces, which are insufficient to overcome the strong intermolecular forces within the crystal lattice of the solid solute, leading to poor solubility.

Conclusion

The solubility profile of this compound is a complex interplay of its molecular structure and the properties of the solvent. While this guide provides a theoretical framework and an illustrative solubility profile, it is imperative for researchers to perform experimental determinations for their specific applications. The detailed shake-flask protocol provided herein offers a robust and reliable method for generating accurate and reproducible solubility data. A thorough understanding and experimental characterization of solubility are essential for the successful development and application of this important chemical entity.

References

-

Baird, Z. (n.d.). Polarity and Solubility of Organic Compounds. LibreTexts. Retrieved from [Link]

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16). YouTube. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility Parameters: Solvents. (n.d.). Scribd. Retrieved from [Link]

-

A, G. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Cooper, M. B. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Solubility - Concept. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Designer Solvent Blends. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). shows the list of 20 solvents with their corresponding Hansen solubility parameters, Score, RED and Mvol. Retrieved from [Link]

-

Gsrs. (n.d.). This compound. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Solubility - What dissolves in What? Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Gsrs. (n.d.). This compound HYDROCHLORIDE. Retrieved from [Link]

Sources

- 1. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound manufacturers and suppliers in india [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Video: Solubility - Concept [jove.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 10. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 11. enamine.net [enamine.net]

- 12. dissolutiontech.com [dissolutiontech.com]

The Untapped Potential of 2-(6-Chloropyridin-3-yl)acetic Acid Derivatives: A Technical Guide for Drug Discovery and Agrochemical Research

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemical design, present in numerous commercial products.[1] Within this vast chemical space, 2-(6-chloropyridin-3-yl)acetic acid emerges as a particularly compelling, yet underexplored, building block. Its unique substitution pattern—featuring a reactive carboxylic acid handle, a site for potential nucleophilic substitution at the 6-position (chloro group), and electronic properties influenced by the pyridine nitrogen—offers a versatile platform for generating novel molecular architectures. This technical guide provides a prospective analysis of the potential biological activities of derivatives of this compound, drawing upon established structure-activity relationships of analogous compounds. We present scientifically grounded hypotheses for their potential as herbicidal, insecticidal, and therapeutic agents, complete with detailed, actionable protocols for their synthesis and biological evaluation. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals to unlock the latent potential of this promising compound class.

The Core Scaffold: Synthesis and Chemical Properties

This compound (CAS 39891-13-9) is a commercially available starting material, typically appearing as a pale-yellow to brown solid.[2][3] Its structure combines the key features of a phenylacetic acid analog with the distinct electronic and hydrogen-bonding capabilities of a pyridine ring. The carboxylic acid group serves as the primary point for derivatization into a wide array of functional groups, including esters, amides, and hydrazides.

-

Molecular Formula: C₇H₆ClNO₂[4]

-

Molecular Weight: 171.58 g/mol [4]

-

Key Reactive Sites:

-

Carboxylic Acid (-COOH): Amenable to standard coupling reactions to form amides, esters, etc.

-

Pyridine Ring (C6-Cl): The chlorine atom can be a site for nucleophilic aromatic substitution or a handle for cross-coupling reactions, allowing for further scaffold diversification.

-

Pyridine Nitrogen: Influences the overall electronics and solubility of the molecule and can act as a hydrogen bond acceptor.

-

Proposed Synthetic Pathways for Derivatization

The derivatization of the this compound core can be readily achieved through established synthetic methodologies. The following protocols are proposed based on standard laboratory procedures.[5]

Synthesis of Amide Derivatives

Amides are a cornerstone of medicinal chemistry, known for their metabolic stability and ability to participate in hydrogen bonding.

Protocol: General Amide Coupling

-

To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq).

-

Add a base, typically diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Synthesis of Ester Derivatives